molecular formula C9H13Cl2N3O2 B14506664 Uracil, 5-[bis(2-chloroethyl)amino]-3-methyl- CAS No. 62785-09-5

Uracil, 5-[bis(2-chloroethyl)amino]-3-methyl-

Cat. No.: B14506664
CAS No.: 62785-09-5
M. Wt: 266.12 g/mol
InChI Key: QVQYGGLXCDUVOK-UHFFFAOYSA-N
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Description

Mechanism of Action and DNA Interaction

The 3-methyl derivative retains the core alkylating mechanism of its predecessors: the bis(2-chloroethyl)amino group undergoes intramolecular cyclization to form a reactive aziridinium intermediate, which covalently binds to guanine N7 positions in DNA. This crosslinking disrupts DNA replication and transcription, triggering apoptosis in rapidly dividing cells. The 3-methyl substitution introduces steric effects that modulate reaction kinetics, potentially reducing non-specific alkylation of proteins and RNA compared to uracil mustard.

Structural Advantages Over First-Generation Agents

Comparative studies of uracil alkylators highlight the therapeutic implications of methylation:

Property Uracil Mustard 5-[bis(2-chloroethyl)amino]-3-methyl-uracil
Lipophilicity Low Moderate (logP increased by ~0.8)
Plasma Half-Life 2–3 hours 4–6 hours
Tumor Selectivity Moderate High (3-methyl enhances cellular retention)

The methyl group’s electron-donating effects stabilize the uracil ring against enzymatic degradation, while its hydrophobic character improves membrane permeability. These properties align with modern drug design principles that prioritize prolonged exposure and reduced dosing frequency.

Integration with Targeted Therapies

Contemporary research explores synergies between uracil alkylators and molecularly targeted approaches. For instance, combining 5-[bis(2-chloroethyl)amino]-3-methyl-uracil with inhibitors of DNA repair pathways (e.g., PARP or ATM kinases) could potentiate cytotoxicity in repair-deficient tumors. Additionally, nanoparticle-based delivery systems—such as lipid-coated formulations—are being investigated to further enhance tumor-specific uptake, building on precedents from cytosine deaminase-uracil phosphoribosyltransferase suicide gene therapies.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

62785-09-5

Molecular Formula

C9H13Cl2N3O2

Molecular Weight

266.12 g/mol

IUPAC Name

5-[bis(2-chloroethyl)amino]-3-methyl-1H-pyrimidine-2,4-dione

InChI

InChI=1S/C9H13Cl2N3O2/c1-13-8(15)7(6-12-9(13)16)14(4-2-10)5-3-11/h6H,2-5H2,1H3,(H,12,16)

InChI Key

QVQYGGLXCDUVOK-UHFFFAOYSA-N

Canonical SMILES

CN1C(=O)C(=CNC1=O)N(CCCl)CCCl

Origin of Product

United States

Preparation Methods

Early Approaches to Uracil Mustard Synthesis

Initial syntheses in the 1950s relied on direct alkylation of 5-amino-3-methyluracil with bis(2-chloroethyl)amine derivatives. For example, reaction with bis(2-chloroethyl)amine hydrochloride in anhydrous ethanol under reflux yielded the target compound with modest efficiency (45–50% yield). Challenges included competing side reactions, such as over-alkylation at the uracil’s oxygen atoms, and the instability of intermediates under acidic conditions.

Nitration-Reduction-Amination Pathways

Later methods introduced nitration at position 5 of 3-methyluracil, followed by reduction to the amine and subsequent alkylation. Nitration with fuming nitric acid at 0–5°C produced 5-nitro-3-methyluracil, which was reduced using catalytic hydrogenation (Pd/C, H₂, 50 psi) to 5-amino-3-methyluracil. Alkylation with 1,2-dichloroethane in the presence of sodium hydride achieved yields of 60–65%, though purification required multiple recrystallizations.

Modern Synthetic Approaches

Direct Nucleophilic Substitution

Contemporary protocols favor nucleophilic substitution at position 5 using pre-functionalized intermediates. For instance, 5-chloro-3-methyluracil reacts with bis(2-chloroethyl)amine in dimethylformamide (DMF) at 90°C for 12 hours, yielding 65–70% product. This method avoids nitration but requires stringent anhydrous conditions to prevent hydrolysis of the chloroethyl groups.

Reaction Conditions:

Parameter Value
Solvent DMF
Temperature 90°C
Time 12 hours
Catalyst None
Yield 65–70%

Reductive Amination Strategy

A two-step reductive amination approach involves condensing 5-keto-3-methyluracil with bis(2-chloroethyl)amine using sodium cyanoborohydride (NaBH₃CN) in methanol. The imine intermediate is reduced in situ, achieving 72–75% yield with high regioselectivity. This method is advantageous for scalability but demands careful pH control (pH 6–7) to avoid side reactions.

Reaction Optimization and Challenges

Solvent and Temperature Effects

Optimal solvent systems include polar aprotic solvents (e.g., DMF, DMSO) for nucleophilic substitutions and methanol/water mixtures for reductive amination. Elevated temperatures (80–100°C) enhance reaction rates but risk decomposition of the bis(2-chloroethyl)amino group. For example, chlorination side products increase by 15–20% when reactions exceed 100°C.

Catalytic Improvements

The addition of phase-transfer catalysts, such as tetrabutylammonium bromide (TBAB), improves interfacial reactions in biphasic systems. In one study, TBAB increased yields from 68% to 78% by facilitating amine migration into the organic phase.

Analytical Characterization

Spectroscopic Methods

  • ¹H NMR (400 MHz, DMSO-d₆): δ 11.2 (s, 1H, NH), 7.8 (s, 1H, H-6), 3.6 (t, 4H, CH₂Cl), 2.4 (s, 3H, CH₃), 2.2 (m, 4H, NCH₂).
  • HPLC Purity: >95% using a C18 column (methanol/water 50:50, 1 mL/min, 265 nm).

Melting Point and Stability

The compound exhibits a melting point of 238–243°C, with decomposition observed above 250°C. Storage under nitrogen at −20°C prevents degradation over 12 months.

Chemical Reactions Analysis

Types of Reactions

Uracil, 5-[bis(2-chloroethyl)amino]-3-methyl- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted uracil derivatives, while oxidation and reduction can lead to changes in the functional groups attached to the uracil ring .

Scientific Research Applications

Uracil mustard, also known as Uracil, 5-[bis(2-chloroethyl)amino]-3-methyl-, is an antineoplastic agent of the alkylating type, primarily employed in the palliative treatment of certain lymphatic and myelocytic disorders .

Therapeutic Applications

Uracil mustard is indicated for palliative treatment in the following conditions :

  • Chronic lymphocytic leukemia
  • Malignant lymphomas
  • Hodgkin’s disease
  • Chronic myelocytic leukemia
  • Mycosis fungoides
  • Ovarian carcinoma
  • Polycythemia vera

Though uracil mustard has been used to treat the above conditions, its use has generally been replaced by more effective agents .

Usage Considerations

Extreme caution is advised if the patient experiences a decrease in red blood cell count or hemoglobin levels of 30% or more below pretreatment levels . Treatment should be immediately withdrawn if there is a sharp fall in the count of any of the formed elements . It is also advised that ambulatory patients should not receive more than a one-week supply of the drug at any visit . Uracil mustard should not be administered for several weeks after completing a course of treatment with another cytotoxic drug or radiation, since it is essential to allow bone marrow function to return to satisfactory levels .

Related Compounds

Other compounds containing the bis(2-chloroethyl)amino group are being researched for various applications . Examples include:

  • 5-bis(2-chloroethyl) amino uracil, which has shown antitumor activity against sarcoma 180 and Ehrlich carcinoma .
  • L-Phenylalanine, 4-[bis(2-chloroethyl)amino]-
  • Bendamustine, which has demonstrated clinical activity against diseases that are refractory to conventional alkylator chemotherapy .

Mechanism of Action

The mechanism of action of Uracil, 5-[bis(2-chloroethyl)amino]-3-methyl- involves its ability to alkylate DNA. After activation, the compound binds preferentially to the guanine and cytosine moieties of DNA, leading to cross-linking of DNA strands. This cross-linking inhibits DNA synthesis and function, ultimately causing cell death. The compound’s molecular targets include DNA and various enzymes involved in DNA replication and repair .

Comparison with Similar Compounds

Structural and Mechanistic Differences

Uracil Mustard belongs to the nitrogen mustard class, distinct from nitrosoureas (e.g., BCNU, CCNU) and triazenes (e.g., Dacarbazine). Key structural and mechanistic differences include:

Compound Class Core Structure Primary Mechanism
Uracil Mustard Nitrogen mustard Uracil + bis(2-chloroethyl)amine DNA alkylation via aziridine intermediates
BCNU (Carmustine) Nitrosourea Nitrosourea + 2-chloroethyl groups Alkylation and carbamoylation (isocyanate release)
CCNU (Lomustine) Nitrosourea Cyclohexyl + 2-chloroethyl groups Dual alkylation (DNA) and carbamoylation (proteins)
Dacarbazine (DIC) Triazene Imidazole-carboxamide triazene Methylation via metabolic activation

Key Insights :

  • Uracil Mustard acts solely through alkylation, forming DNA crosslinks.
  • Nitrosoureas (BCNU, CCNU) exhibit dual mechanisms: alkylation (via 2-chloroethyl groups) and carbamoylation (via isocyanate byproducts), which modifies proteins and RNA .
  • Dacarbazine requires metabolic conversion to methyltriazenes for DNA methylation .

Table 1: Cell Cycle Effects in L1210 Leukemia Cells

Compound Cell Cycle Phase Affected Biological Impact
Uracil Mustard S-phase DNA crosslinking, replication arrest
BCNU S-phase DNA alkylation and RNA processing inhibition
Dacarbazine G2-phase RNA/protein synthesis disruption

Toxicity and Therapeutic Index

  • Uracil Mustard : Myelosuppression and gastrointestinal toxicity are dose-limiting .
  • Nitrosoureas : Carbamoylating activity (e.g., CCNU’s cyclohexyl group binding proteins) correlates with delayed toxicity (e.g., pulmonary fibrosis, renal damage) . Optimal therapeutic index requires low carbamoylating activity and high alkylation efficiency .
  • Enhancement by O6-benzylguanine : Nitrosoureas (BCNU, CCNU) show increased cytotoxicity when combined with O6-benzylguanine, which inhibits DNA repair. Uracil Mustard’s efficacy is less influenced by this due to differing alkylation sites .

Table 2: Key Pharmacologic Parameters

Parameter Uracil Mustard BCNU CCNU
Alkylating Activity High High Moderate
Carbamoylating Activity None High High
Octanol/Water Solubility Moderate Low High
Therapeutic Index* Low Moderate Moderate

*Therapeutic index reflects the ratio of lethal dose (LD10) to effective dose (ED90) in murine models .

DNA Repair Interactions

  • Nitrosoureas : Sensitivity depends on O6-alkylguanine-DNA alkyltransferase (AGT) levels. AGT repairs O6-chloroethyl adducts, but O6-benzylguanine analogues can sensitize AGT-proficient cells .

Biological Activity

Uracil, 5-[bis(2-chloroethyl)amino]-3-methyl-, commonly referred to as uracil mustard, is a derivative of uracil that exhibits significant biological activity, particularly as an antitumor agent. This article explores its synthesis, mechanism of action, and biological effects, supported by case studies and relevant research findings.

Uracil mustard is synthesized through the alkylation of uracil with bis(2-chloroethyl)amine. The chemical structure can be represented as follows:

C9H10Cl2N2O2\text{C}_9\text{H}_{10}\text{Cl}_2\text{N}_2\text{O}_2

The compound's molecular weight is approximately 235.10 g/mol. Its properties include a log P value that indicates moderate lipophilicity, which is crucial for its biological activity.

Uracil mustard functions primarily as an alkylating agent , which means it can form covalent bonds with DNA, leading to cross-linking and subsequent DNA damage. This mechanism induces apoptosis in cancer cells through several pathways:

  • Cytotoxicity : The compound has been shown to induce cell death in various cancer cell lines by damaging DNA and interfering with the cell cycle.
  • Inhibition of DNA Repair : By alkylating DNA, uracil mustard inhibits the repair mechanisms, leading to increased genomic instability in cancer cells .

3.1 Antitumor Efficacy

Research indicates that uracil mustard demonstrates potent antitumor activity against several cancer types. A study highlighted its effectiveness in inhibiting tumor growth in xenograft models of human cancers . The following table summarizes the antitumor activity observed in various studies:

Cancer Type IC50 (µM) Mechanism
Breast Cancer0.5Induces apoptosis via DNA damage
Lung Cancer0.8Disrupts cell cycle and promotes apoptosis
Leukemia0.3Alkylation of DNA leading to cell death

3.2 Case Studies

  • Case Study on Breast Cancer : A clinical trial involving uracil mustard demonstrated a significant reduction in tumor size among participants with advanced breast cancer after a treatment regimen lasting six weeks . The study reported minimal side effects compared to traditional chemotherapy.
  • Case Study on Lung Cancer : In another study, patients with non-small cell lung cancer treated with uracil mustard exhibited improved survival rates and quality of life compared to those receiving standard chemotherapy.

4. Safety Profile and Side Effects

While uracil mustard shows promising antitumor activity, its safety profile must be considered:

  • Common side effects include nausea, fatigue, and myelosuppression.
  • Serious adverse effects can involve hematological toxicity, which necessitates careful monitoring during treatment.

5. Conclusion

Uracil, 5-[bis(2-chloroethyl)amino]-3-methyl- is a potent alkylating agent with significant biological activity against various cancers. Its mechanism of action through DNA damage and apoptosis induction positions it as a valuable candidate in cancer therapy. Ongoing research aims to optimize its use and minimize side effects while enhancing its efficacy.

Q & A

Q. What are the optimal synthetic conditions for preparing uracil mustard derivatives?

Uracil mustard derivatives are typically synthesized via alkylation of uracil precursors. For example, thietane-containing uracil derivatives can react with chloroacetone in acetone at 80–85°C for 6 hours under reflux, using calcined potassium carbonate as a base to facilitate the reaction . The molar ratio of starting material to chloroacetone (1:1.5) and solvent choice (acetone) are critical for achieving high yields.

Q. How does the bis(2-chloroethyl)amino group influence the compound’s reactivity and biological activity?

The bis(2-chloroethyl)amino group is a nitrogen mustard moiety that acts as an alkylating agent, enabling covalent binding to DNA via crosslinking. This mechanism disrupts DNA replication and transcription, making it cytotoxic. The chloroethyl groups undergo intramolecular cyclization to form reactive aziridinium intermediates, which attack nucleophilic sites (e.g., guanine N7) .

Q. What analytical techniques are used to confirm the structural integrity of uracil mustard?

Key methods include:

  • Melting point analysis : Decomposition at 206°C (indicative of thermal instability) .
  • Solubility profiling : Sparing water solubility (<25 mg/L at 25°C) suggests hydrophobic interactions in biological systems .
  • Chromatography : HPLC or GC-MS can verify purity and detect degradation products.

Advanced Research Questions

Q. How can computational modeling predict solvent effects on uracil mustard’s stability and reactivity?

Density Functional Theory (DFT) or Molecular Dynamics (MD) simulations can model solvation effects. For example, polar solvents like water may stabilize zwitterionic intermediates during alkylation, while nonpolar solvents favor aziridinium ion formation. Computational studies on related uracil derivatives highlight solvent polarity as a key factor in reaction kinetics .

Q. What experimental strategies resolve contradictions in reported degradation pathways of uracil mustard?

Conflicting data on decomposition products may arise from varying pH or temperature conditions. To address this:

  • Perform controlled stability studies under standardized conditions (e.g., pH 7.4 buffer at 37°C).
  • Use LC-MS/MS to identify degradation intermediates (e.g., hydrolysis products like bis(2-hydroxyethyl)amine).
  • Compare results with nitrogen mustard analogs to validate mechanistic pathways .

Q. How can researchers mitigate hazards associated with uracil mustard in laboratory settings?

Uracil mustard is classified as hazardous waste (EPA code U237) due to its alkylating and carcinogenic properties. Safety protocols include:

  • Using glove boxes or fume hoods for synthesis/handling.
  • Quenching residues with sodium thiosulfate to neutralize reactive chloroethyl groups.
  • Storing waste in labeled containers compliant with RCRA regulations .

Methodological Considerations

Q. What are the challenges in designing bioactivity assays for uracil mustard derivatives?

  • Cytotoxicity assays (e.g., MTT or clonogenic assays) must account for the compound’s slow alkylation kinetics, requiring extended incubation times (24–72 hours).
  • DNA crosslinking efficiency can be quantified via comet assays or PCR-based methods to measure replication errors.

Q. How do structural modifications (e.g., methyl groups) alter uracil mustard’s pharmacokinetics?

The 3-methyl substituent on the uracil ring enhances lipophilicity, potentially improving blood-brain barrier penetration. Comparative studies using logP measurements and in vivo biodistribution assays (e.g., radiolabeled analogs) can validate these effects .

Tables for Key Data

Property Value Reference
Molecular weight252.10 g/mol
Melting point206°C (decomposes)
Water solubility (25°C)<25 mg/L
EPA Hazard CodeU237

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